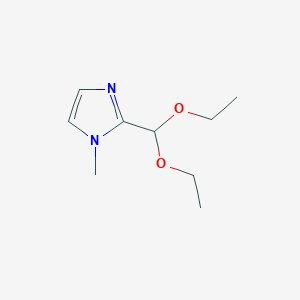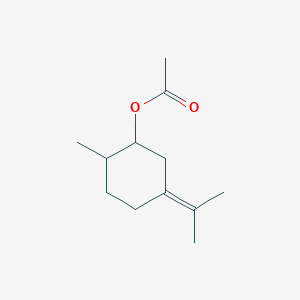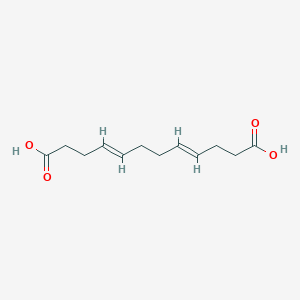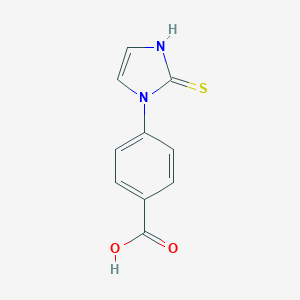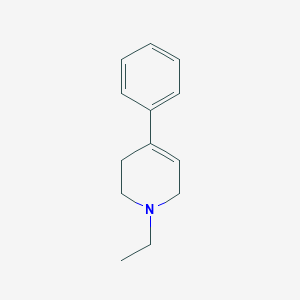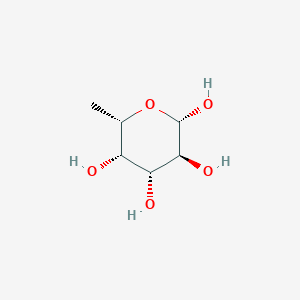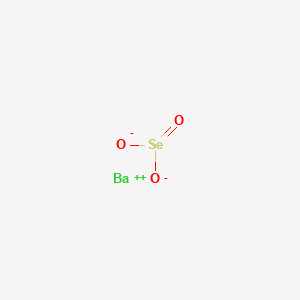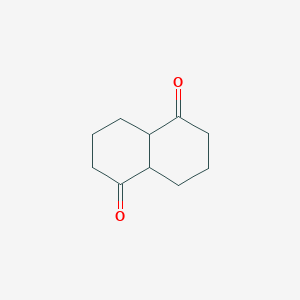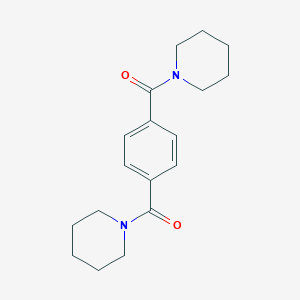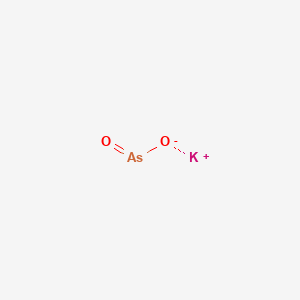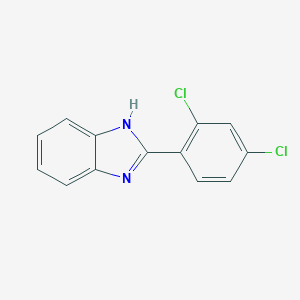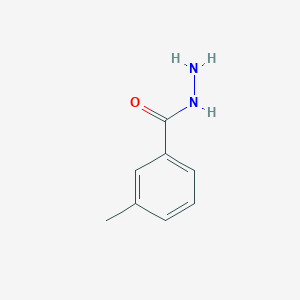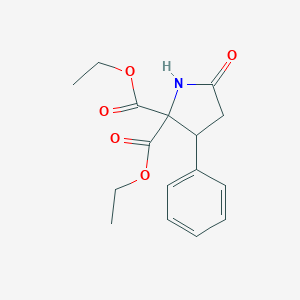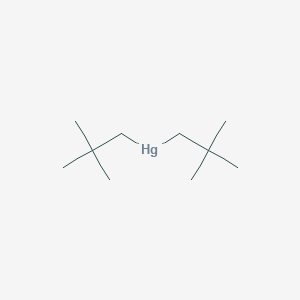
Mercury, bis(2,2-dimethylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, bis(2,2-dimethylpropyl)-, also known as DMPS, is a chelating agent that has been used for decades to treat heavy metal poisoning. DMPS has been shown to have a high affinity for mercury, lead, and other heavy metals, making it an effective tool for removing these toxins from the body.
作用机制
Mercury, bis(2,2-dimethylpropyl)- works by binding to heavy metals in the body and forming a stable complex that can be excreted through the urine. Mercury, bis(2,2-dimethylpropyl)- has a high affinity for mercury and can effectively remove this toxic metal from the body. Mercury, bis(2,2-dimethylpropyl)- has also been shown to have antioxidant properties, which may help protect against the damaging effects of heavy metal exposure.
生化和生理效应
Mercury, bis(2,2-dimethylpropyl)- has been shown to be safe and effective in removing heavy metals from the body. However, it can also have side effects, including nausea, vomiting, and diarrhea. Mercury, bis(2,2-dimethylpropyl)- can also deplete essential minerals such as zinc and magnesium, which can lead to other health problems. Mercury, bis(2,2-dimethylpropyl)- has been shown to have antioxidant properties, which may help protect against the damaging effects of heavy metal exposure.
实验室实验的优点和局限性
Mercury, bis(2,2-dimethylpropyl)- is a useful tool for investigating the effects of heavy metal exposure on the body. It can be used to induce heavy metal toxicity in animal models, which can then be used to study the effects of heavy metal exposure on various organ systems. However, Mercury, bis(2,2-dimethylpropyl)- can also have non-specific effects on the body, which can make it difficult to interpret experimental results.
未来方向
Future research on Mercury, bis(2,2-dimethylpropyl)- should focus on developing new chelating agents that are more effective and have fewer side effects. Research should also investigate the long-term effects of heavy metal exposure on the body and develop new treatments for heavy metal poisoning. Finally, research should explore the effects of heavy metal exposure on the microbiome and develop new strategies for protecting against the damaging effects of heavy metals on gut health.
合成方法
Mercury, bis(2,2-dimethylpropyl)- is synthesized by reacting 2,2-dimethylpropanol with thioacetic acid. The resulting compound is then reacted with mercury chloride to produce Mercury, bis(2,2-dimethylpropyl)-. The purity of Mercury, bis(2,2-dimethylpropyl)- can be increased through recrystallization and other purification methods.
科学研究应用
Mercury, bis(2,2-dimethylpropyl)- has been extensively studied for its ability to chelate heavy metals from the body. It has been used to treat mercury toxicity in dental amalgam patients, lead poisoning in children, and other heavy metal toxicities. Mercury, bis(2,2-dimethylpropyl)- has also been used in research to investigate the effects of heavy metal exposure on the body and to develop new treatments for heavy metal poisoning.
属性
CAS 编号 |
10284-49-8 |
|---|---|
产品名称 |
Mercury, bis(2,2-dimethylpropyl)- |
分子式 |
C10H22Hg |
分子量 |
342.87 g/mol |
IUPAC 名称 |
bis(2,2-dimethylpropyl)mercury |
InChI |
InChI=1S/2C5H11.Hg/c2*1-5(2,3)4;/h2*1H2,2-4H3; |
InChI 键 |
JPOHACHTCANVDL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Hg]CC(C)(C)C |
规范 SMILES |
CC(C)(C)C[Hg]CC(C)(C)C |
其他 CAS 编号 |
10284-49-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



